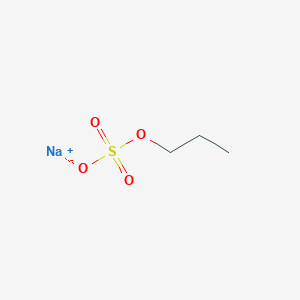

Sulfuric acid, monopropyl ester, sodium salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;propyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHCOJSZSZWUIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061377 | |

| Record name | Sulfuric acid, monopropyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-56-2 | |

| Record name | Sodium propyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monopropyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monopropyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium propyl sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QQ45B4T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Propyl Sulfate

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium propyl sulfate, a valuable anionic surfactant. The document is intended for researchers, scientists, and professionals in the field of drug development and specialty chemical manufacturing. It delves into the underlying chemical principles, compares various synthetic strategies, and offers a detailed, field-proven protocol for the laboratory-scale synthesis of sodium propyl sulfate. Emphasis is placed on the causality behind experimental choices, ensuring a self-validating and reproducible methodology. The guide further details the characterization and purification of the final product, supported by spectroscopic data and analytical workflows.

Introduction: Properties and Applications of Sodium Propyl Sulfate

Sodium propyl sulfate, with the chemical formula C₃H₇NaO₄S, is an anionic surfactant that finds application in various industries.[1] Its amphiphilic nature, consisting of a hydrophobic propyl chain and a hydrophilic sulfate headgroup, allows it to reduce surface tension at interfaces. This property makes it useful as a wetting agent, emulsifier, and detergent in formulations for personal care products, cleaning agents, and in industrial processes. In the pharmaceutical and life sciences sectors, alkyl sulfates are utilized for their ability to solubilize proteins and as components in drug delivery systems. A thorough understanding of its synthesis is crucial for tailoring its properties to specific applications and for ensuring high purity and yield.

Comparative Analysis of Synthetic Routes

The synthesis of sodium propyl sulfate primarily involves the sulfation of 1-propanol, followed by neutralization of the resulting propyl sulfuric acid. The choice of sulfating agent is a critical parameter that influences the reaction conditions, yield, and purity of the final product.

| Sulfating Agent | Advantages | Disadvantages | Reaction Conditions |

| Sulfur Trioxide-Pyridine Complex (SO₃·py) | Mild and selective; readily available; avoids strong acids.[2] | Can be moisture-sensitive; pyridine can be difficult to remove.[3] | Anhydrous organic solvent (e.g., DCM, pyridine), 0°C to room temperature. |

| Chlorosulfonic Acid (ClSO₃H) | Highly reactive, leading to high conversion; cost-effective. | Highly corrosive and reacts violently with water[4]; generates HCl gas.[4] | Anhydrous, non-protic solvent (e.g., DCM, diethyl ether), low temperatures (0°C). |

| Concentrated Sulfuric Acid (H₂SO₄) | Readily available and inexpensive. | Can lead to side reactions like dehydration and ether formation; requires high temperatures.[5] | Excess alcohol, elevated temperatures. |

For the purpose of this guide, we will focus on the use of the sulfur trioxide-pyridine complex due to its milder reaction conditions and higher selectivity, which are often preferred in a research and development setting to minimize byproduct formation.

Reaction Mechanism: Sulfation of 1-Propanol

The sulfation of 1-propanol with the sulfur trioxide-pyridine complex proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfur trioxide. The pyridine in the complex acts as a Lewis base, moderating the reactivity of the highly electrophilic SO₃ and preventing unwanted side reactions.

Caption: Reaction mechanism for the synthesis of sodium propyl sulfate.

Detailed Experimental Protocol: Synthesis via Sulfur Trioxide-Pyridine Complex

This protocol outlines a reliable method for the synthesis of sodium propyl sulfate from 1-propanol.

Materials and Equipment

-

1-Propanol (anhydrous, ≥99.5%)

-

Sulfur trioxide-pyridine complex (SO₃·py, ≥98%)

-

Pyridine (anhydrous, ≥99.8%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Sodium hydroxide (NaOH, pellets, ≥97%)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH paper or pH meter

Step-by-Step Procedure

Part A: Sulfation of 1-Propanol

-

Reaction Setup: In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-propanol (e.g., 6.01 g, 0.1 mol) in anhydrous pyridine (50 mL).

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Addition of Sulfating Agent: Slowly add the sulfur trioxide-pyridine complex (e.g., 17.5 g, 0.11 mol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part B: Work-up and Neutralization

-

Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL) to remove any unreacted propanol and pyridine.

-

Neutralization: Cool the aqueous layer in an ice bath and slowly add a 2 M sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH to approximately 7.[6][7] The neutralization reaction is exothermic, so maintain a low temperature.[7]

-

Isolation of Crude Product: The sodium propyl sulfate will remain in the aqueous layer. To isolate it, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can then be triturated with diethyl ether to remove any remaining organic impurities and filtered.

Part C: Purification

-

Recrystallization: Dissolve the crude sodium propyl sulfate in a minimal amount of hot ethanol or a mixture of ethanol and water.[8] Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

-

Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at a low temperature (e.g., 40-50°C).

Characterization of Sodium Propyl Sulfate

Confirmation of the synthesized sodium propyl sulfate's identity and purity is achieved through various analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic peaks for the sulfate group. Key absorptions are expected around 1215-1250 cm⁻¹ (asymmetric S=O stretching) and 1060-1080 cm⁻¹ (symmetric S=O stretching).[9] The absence of a broad O-H stretching band from the starting propanol (around 3200-3600 cm⁻¹) indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group. The triplet corresponding to the methylene group adjacent to the sulfate (CH₂-O) will be shifted downfield compared to 1-propanol, typically in the range of 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR will show three distinct signals for the propyl chain. The carbon attached to the sulfate group (C-O) will be the most deshielded.

-

Analytical Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ck12.org [ck12.org]

- 7. echemi.com [echemi.com]

- 8. US2468803A - Method of purifying sodium sulfate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Sodium Propyl Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium propyl sulfate (SPS), the sodium salt of the propyl ester of sulfuric acid, is an anionic surfactant that is finding increasing utility in a variety of scientific and industrial applications. While its longer-chain homologues, such as sodium dodecyl sulfate (SDS), are well-characterized and widely employed, sodium propyl sulfate offers a unique hydrophilic-lipophilic balance that makes it a valuable tool in its own right. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of sodium propyl sulfate, with a focus on providing researchers, scientists, and drug development professionals with the technical information necessary for its effective use.

Chemical and Physical Properties

Sodium propyl sulfate is an amphiphilic molecule, possessing a polar sulfate head group and a nonpolar propyl tail. This structure dictates its behavior in aqueous and non-aqueous media, leading to its surfactant properties. A summary of its key chemical and physical properties is provided in Table 1. It is important to note that while some properties have been experimentally determined, others are estimated based on the behavior of homologous short-chain alkyl sulfates.

Table 1: Chemical and Physical Properties of Sodium Propyl Sulfate

| Property | Value | Source/Reference |

| Chemical Formula | C₃H₇NaO₄S | [1] |

| Molecular Weight | 162.14 g/mol | [2] |

| CAS Number | 1000-56-2 | [3] |

| Appearance | Pale yellow solid or thick liquid | [4] |

| Melting Point | Not available (estimated to be a solid at room temperature) | N/A |

| Boiling Point | Decomposes upon heating | [5] |

| Density | Not available | N/A |

| Solubility | Freely soluble in water. Soluble in glycerol. Insoluble in ethanol. | [4] |

| Critical Micelle Concentration (CMC) | Not available (expected to be higher than longer-chain alkyl sulfates) | N/A |

Synthesis of Sodium Propyl Sulfate

The synthesis of sodium propyl sulfate can be achieved through a two-step process involving the sulfation of n-propanol followed by neutralization with a sodium base. A general and reliable method, adapted from the synthesis of other n-alkyl sulfates, is presented below.[2]

Experimental Protocol: Synthesis of Sodium Propyl Sulfate

Materials:

-

n-Propanol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous calcium chloride (CaCl₂)

-

Anhydrous ether

-

Saturated sodium carbonate solution

Procedure:

-

Sulfation of n-Propanol:

-

In a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser connected to a gas absorption trap, place a solution of n-propanol in anhydrous ether.

-

Cool the flask in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the stirred solution. A vigorous reaction will occur with the evolution of sulfur dioxide and hydrogen chloride gas. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Neutralization and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a saturated solution of sodium carbonate to neutralize the acidic mixture. Carbon dioxide will be evolved.

-

Separate the ethereal layer containing the propyl sulfate ester.

-

Wash the ethereal layer with a saturated sodium carbonate solution, followed by water.

-

Dry the ethereal solution over anhydrous calcium chloride or sodium sulfate.

-

Filter the drying agent and remove the ether by rotary evaporation to yield crude n-propyl sulfate.

-

-

Formation of the Sodium Salt:

-

Dissolve the crude n-propyl sulfate in a suitable solvent like ethanol.

-

Add a stoichiometric amount of sodium hydroxide or sodium carbonate to neutralize the propyl sulfuric acid.

-

The sodium propyl sulfate will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Caption: Synthesis workflow for sodium propyl sulfate.

Applications in Research and Development

Sodium propyl sulfate's utility stems from its surfactant properties. It can be employed in various applications where surface tension reduction, emulsification, or foaming is required.

-

Detergency and Cleaning: Like other alkyl sulfates, sodium propyl sulfate can act as a detergent, although its shorter alkyl chain may render it less effective for highly hydrophobic soils compared to longer-chain surfactants.[2]

-

Emulsion Polymerization: It can be used as an emulsifier in the synthesis of polymers, helping to stabilize the growing polymer particles in an aqueous medium.

-

Personal Care Products: Due to its potential for lower irritation compared to longer-chain sulfates, it may be used in shampoos, body washes, and other personal care formulations as a foaming and cleansing agent.[2]

-

Drug Delivery: The formation of micelles by surfactants can be exploited to encapsulate hydrophobic drug molecules, potentially increasing their solubility and bioavailability. The specific properties of sodium propyl sulfate micelles would need to be investigated for such applications.

Sources

- 1. multimedia.3m.com [multimedia.3m.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607) [hmdb.ca]

- 4. SODIUM ALKYL SULFATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to Sulfuric Acid, Monopropyl Ester, Sodium Salt

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Sulfuric acid, monopropyl ester, sodium salt (Sodium Propyl Sulfate), a short-chain anionic surfactant. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its analytical characterization. A significant focus is placed on its application as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), a technique of critical importance in pharmaceutical analysis and drug development. This guide is intended for researchers, analytical scientists, and formulation experts who require a foundational understanding and practical methodologies related to this compound.

Chemical Identity and Physicochemical Properties

This compound, commonly known as sodium propyl sulfate, is the sodium salt of the propyl ester of sulfuric acid. It belongs to the class of alkyl sulfate anionic surfactants.

1.1 Identification

-

Chemical Name: this compound[1]

-

Synonyms: Sodium propyl sulfate, Propyl sodium sulfate, Sodium n-propyl sulfate[2][3]

-

CAS Number: 1000-56-2[2]

-

Molecular Formula: C₃H₇NaO₄S[4]

-

Molecular Weight: 162.14 g/mol [4]

Chemical Structure:

Caption: Chemical structure of Sodium Propyl Sulfate (CAS 1000-56-2).

1.2 Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a white to off-white solid or powder. | General appearance for sodium alkyl sulfate salts. |

| Solubility | Freely soluble in water. Soluble in polar protic solvents (e.g., methanol, ethanol). | The ionic salt nature and short alkyl chain confer high polarity and water solubility. |

| Storage Conditions | Store at room temperature in a dry, well-sealed container. | [4] |

| Melting Point | Data not available. Expected to be >200 °C (decomposes). | Inferred from properties of other short-chain sodium alkyl sulfates which often decompose at high temperatures. |

| Boiling Point | Not applicable (decomposes). | Ionic salt. |

Synthesis and Manufacturing

The synthesis of sodium propyl sulfate is analogous to the industrial production of other sodium alkyl sulfates. The process involves a two-step reaction: sulfation of the parent alcohol followed by neutralization. The most common and direct laboratory method involves the use of chlorosulfonic acid as the sulfating agent.

Causality of Experimental Choices:

-

Reactant: 1-Propanol is the parent alcohol that provides the propyl group.

-

Sulfating Agent: Chlorosulfonic acid (ClSO₃H) is a highly reactive and effective sulfating agent for alcohols. Its reaction is rapid and generally high-yielding.

-

Solvent: An inert, anhydrous solvent like diethyl ether or dichloromethane is used to control the reaction temperature and prevent unwanted side reactions with water.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent degradation of the product and the formation of by-products.

-

Neutralization: Sodium hydroxide is used to neutralize the acidic propyl sulfuric acid intermediate and the HCl byproduct, forming the final sodium salt. The pH is carefully controlled to ensure complete salt formation without causing hydrolysis of the ester.

2.1 Experimental Protocol: Synthesis of Sodium Propyl Sulfate

Materials:

-

1-Propanol (anhydrous)

-

Chlorosulfonic acid (ClSO₃H)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous diethyl ether and 6.0 g (0.1 mol) of anhydrous 1-propanol.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Sulfation: Slowly add 11.65 g (0.1 mol) of chlorosulfonic acid dropwise from the dropping funnel to the stirred alcohol solution over a period of 30-45 minutes. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 10 °C throughout the addition. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.

-

Neutralization: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of cold deionized water. Slowly add the cold NaOH solution to the reaction mixture, while vigorously stirring and maintaining the temperature below 20 °C.

-

pH Adjustment: Monitor the pH of the aqueous layer. Continue adding NaOH solution until the pH is stable between 7.5 and 8.5.

-

Isolation: Transfer the mixture to a separatory funnel. The product, sodium propyl sulfate, will be in the aqueous layer. Separate the layers and discard the ether layer.

-

Purification: The aqueous solution can be used directly or the solid product can be isolated by removing the water under reduced pressure (rotary evaporation) and then drying the resulting solid in a vacuum oven. The crude solid can be further purified by recrystallization from an ethanol/water mixture.

-

Validation: The identity and purity of the final product should be confirmed by the analytical methods described in Section 3.

Caption: Workflow for the synthesis of Sodium Propyl Sulfate.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized sodium propyl sulfate. The following techniques are recommended.

3.1 Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent tool for identifying the key functional groups in the molecule. The analysis of alkyl sulfates by FTIR is well-established, with the sulfate group having strong, characteristic absorption bands.

-

Expected Peaks:

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the propyl group.

-

~1215-1245 cm⁻¹: Asymmetric S=O stretching of the sulfate group. This is a very strong and characteristic peak.

-

~1060-1085 cm⁻¹: Symmetric S=O stretching of the sulfate group. This is also a strong and reliable indicator.

-

~1000 cm⁻¹: C-O stretching of the ester linkage.

-

An FTIR spectrum of a similar compound, sodium lauryl sulfate, shows these characteristic sulfate peaks clearly around 1215 cm⁻¹ and 1067 cm⁻¹.[5] A similar pattern is expected for sodium propyl sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR (Proton NMR): The spectrum is expected to be simple and show three distinct signals corresponding to the three types of protons in the propyl chain.

-

Triplet, ~3.9-4.1 ppm (2H): Protons on the carbon directly attached to the sulfate oxygen (-O-CH₂ -). This signal is shifted furthest downfield due to the strong electron-withdrawing effect of the sulfate group.

-

Sextet, ~1.6-1.8 ppm (2H): Protons on the central carbon (-CH₂-CH₂ -CH₃).

-

Triplet, ~0.9-1.0 ppm (3H): Protons of the terminal methyl group (-CH₃ ).

-

-

¹³C NMR (Carbon NMR): The spectrum will show three signals for the three carbon atoms.

-

~68-72 ppm: Carbon atom directly bonded to the sulfate oxygen (-O-C H₂-).

-

~22-25 ppm: Central carbon atom (-C H₂-CH₃).

-

~10-12 ppm: Terminal methyl carbon atom (-C H₃).

-

Chromatographic Analysis: HPLC Application

Sodium propyl sulfate, as a short-chain alkyl sulfate, is an effective ion-pairing reagent for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] This application is particularly valuable in pharmaceutical analysis for improving the retention and separation of basic (cationic) and highly polar analytes that otherwise elute early with poor resolution on standard C18 columns.

Mechanism of Action: In ion-pair chromatography, the sodium propyl sulfate is added to the mobile phase. The hydrophobic propyl tail interacts with the non-polar stationary phase (e.g., C18), creating a dynamic, negatively charged surface. Positively charged (basic) analytes in the sample can then interact with this surface via ionic attraction, increasing their retention time and allowing for separation based on both their intrinsic hydrophobicity and their charge.[6][7]

3.2.1 Exemplar Protocol: HPLC Analysis of Basic Peptides using Sodium Propyl Sulfate as an Ion-Pairing Reagent

This protocol provides a starting point for method development. The concentration of the ion-pairing reagent and the organic modifier will need to be optimized for specific analytes.

Instrumentation & Columns:

-

HPLC system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Preparation:

-

Mobile Phase A: 0.1 M Sodium Phosphate buffer, pH 2.8

-

Mobile Phase B: Acetonitrile

-

Ion-Pairing Additive: Prepare a 100 mM stock solution of Sodium Propyl Sulfate in deionized water. Add this stock to Mobile Phase A to a final concentration of 5-10 mM.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 50% B (linear gradient)

-

25-30 min: 50% B

-

30.1-35 min: 10% B (re-equilibration)

-

Causality and Trustworthiness:

-

pH Control: A low pH (2.8) ensures that acidic functionalities on the analytes (like carboxylic acids) are protonated and neutral, while basic functionalities (like amines) are fully protonated and positively charged, promoting a consistent ion-pairing interaction.

-

Concentration of Ion-Pair Reagent: A concentration of 5-10 mM is typically sufficient to modify the stationary phase. Higher concentrations can lead to excessively long retention times.[8]

-

Column Equilibration: It is critical to equilibrate the column with the ion-pair containing mobile phase for an extended period (e.g., 30-60 minutes) before the first injection to ensure a stable and reproducible surface is formed.[7]

-

Self-Validation: The method's validity is confirmed by observing a significant increase in the retention time of known basic analytes compared to running the same method without the sodium propyl sulfate additive. Peak shape should also improve, showing less tailing.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1000-56-2 CAS Manufactory [m.chemicalbook.com]

- 3. Sodium propyl sulfate | 1000-56-2 - BuyersGuideChem [buyersguidechem.com]

- 4. Sodium propyl sulphate [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. itwreagents.com [itwreagents.com]

- 7. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]

- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]

An In-Depth Technical Guide to Sodium Propyl Sulfate: Structure, Synthesis, and Applications

Executive Summary: Sodium propyl sulfate is an anionic surfactant of the alkyl sulfate class, characterized by a three-carbon propyl chain. Its amphiphilic nature, stemming from a hydrophobic alkyl tail and a hydrophilic sulfate head, dictates its utility in various scientific and industrial applications. This guide provides a comprehensive overview of its molecular structure, synthesis methodologies, analytical characterization, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Introduction: The Profile of an Alkyl Sulfate Surfactant

Sodium propyl sulfate, with the chemical formula C₃H₇NaO₄S, is the sodium salt of propyl sulfuric acid.[1][2] As a member of the alkyl sulfate family, it shares fundamental properties with more common homologs like sodium dodecyl sulfate (SDS), such as the ability to reduce surface tension at interfaces.[1] Its primary function is as a surfactant, emulsifier, and foaming agent in various formulations.[1] While less prevalent than its longer-chain counterparts, its specific chain length imparts distinct physicochemical properties that are advantageous in specialized applications, including as a potential excipient in pharmaceutical formulations and as a reagent in organic synthesis.[1]

Molecular Structure and Physicochemical Properties

The molecular integrity of sodium propyl sulfate is central to its function. The structure consists of a nonpolar propyl (C₃H₇) group covalently bonded to a highly polar sulfate (SO₄) group, with a sodium ion (Na⁺) serving as the counter-ion.[3][4] This arrangement makes the molecule amphiphilic, enabling it to orient at oil-water or air-water interfaces.

The molecule is achiral and possesses a simple, flexible alkyl chain.[4] The key structural components are:

-

Hydrophobic Tail: The n-propyl group.

-

Hydrophilic Head: The negatively charged sulfate group (-OSO₃⁻).

-

Counter-ion: The positively charged sodium ion (Na⁺).

Caption: Molecular structure of Sodium Propyl Sulfate.

Table 1: Physicochemical Properties of Sodium Propyl Sulfate

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NaO₄S | [1][2][4] |

| Molecular Weight | 162.14 g/mol | [1][4] |

| CAS Number | 1000-56-2 | [2][5] |

| Appearance | Typically a white or off-white solid | General knowledge |

| Storage | Room temperature, dry conditions | [1][2] |

Synthesis and Manufacturing

The synthesis of sodium alkyl sulfates, including the propyl variant, generally involves the sulfation of the corresponding alcohol followed by neutralization. A common laboratory-scale and industrial approach is the reaction of an alcohol with a sulfating agent like chlorosulfonic acid or sulfur trioxide.

A generalized reaction scheme is:

-

Sulfation: ROH + ClSO₃H → ROSO₃H + HCl

-

Neutralization: ROSO₃H + Na₂CO₃ → ROSO₃Na + H₂O + CO₂[6]

Bench-Scale Synthesis Protocol

This protocol describes a representative synthesis using chlorosulfonic acid.

Causality: Chlorosulfonic acid is a highly reactive sulfating agent. The reaction is performed at low temperatures to control its reactivity and minimize side reactions. A non-protic solvent like glacial acetic acid can be used as the reaction medium.[6] Neutralization with a weak base like sodium carbonate is chosen to avoid hydrolysis of the newly formed ester.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet (to vent HCl), add 1-propanol to a suitable solvent (e.g., glacial acetic acid). Cool the flask to -10 °C in an ice-salt bath.

-

Sulfation: Slowly add a stoichiometric equivalent of chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature below 0 °C. Vigorous stirring is essential. HCl gas will evolve and should be directed to a scrubber.

-

Neutralization: After the addition is complete, continue stirring for 1-2 hours. Then, slowly add the acidic reaction mixture to a chilled aqueous solution of sodium carbonate with stirring. The pH should be carefully monitored and adjusted to neutral (pH ~7).

-

Isolation: The crude sodium propyl sulfate will be in the aqueous phase. The product can be isolated by removing the water via vacuum distillation or by precipitating the product by adding a water-miscible organic solvent in which the salt is insoluble (e.g., isopropanol).

-

Purification (Self-Validation): The crude product often contains unreacted alcohol and inorganic salts.[6] Purification is achieved by recrystallization from an alcohol-water mixture. The purity of the final product should be confirmed by analytical techniques (see Section 4).

Caption: Workflow for the synthesis of Sodium Propyl Sulfate.

Analytical Characterization

Confirming the identity and purity of synthesized sodium propyl sulfate is critical. A multi-technique approach is recommended.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include strong S=O stretching vibrations (~1215-1260 cm⁻¹), S-O stretching (~1000 cm⁻¹), and C-O stretching (~1060-1150 cm⁻¹), along with C-H stretching from the propyl group (~2850-2960 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a definitive structural map. The proton signals for the propyl group would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and another triplet for the methylene group attached to the oxygen.

-

¹³C NMR: Will show three distinct signals corresponding to the three carbon atoms of the propyl chain.

-

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used to assess purity and separate it from related substances.[7] Ion chromatography is also a viable technique for analyzing alkyl sulfates.[8]

-

Elemental Analysis: Confirms the empirical formula by determining the percentage composition of carbon, hydrogen, sodium, and sulfur.

-

Titration: Nonaqueous titration methods can be employed to quantify the concentration of anionic surfactants.[8]

Applications in Research and Drug Development

While sodium dodecyl sulfate (SDS) is more widely known, sodium propyl sulfate's shorter alkyl chain gives it higher water solubility and a higher critical micelle concentration (CMC), making it suitable for specific applications.

Surfactant and Excipient Properties

Like other alkyl sulfates, sodium propyl sulfate acts as an anionic surfactant. In pharmaceutical formulations, surfactants are crucial excipients used as:

-

Solubilizing Agents: To enhance the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs), thereby improving bioavailability. The formation of micelles allows for the encapsulation of hydrophobic drugs.

-

Wetting Agents: In solid dosage forms like tablets, it can improve the wetting of drug powders, which facilitates faster tablet disintegration and dissolution.

-

Emulsifiers: For stabilizing emulsions in creams, lotions, and other semi-solid formulations.

The selection of a specific alkyl sulfate often depends on the required hydrophilic-lipophilic balance (HLB) and compatibility with the API. The choice of a propyl sulfate over a dodecyl sulfate could be driven by a need for milder surfactant properties or different solubility characteristics.

Role in Drug Synthesis and Purification

Sulfate and sulfonate salts are integral to drug development, not just as excipients but also during synthesis.[9] Salt formation is a critical step that can significantly alter a drug's properties, including stability and manufacturability.[10] While sodium propyl sulfate itself is not typically used to form a drug salt, the principles of its synthesis (sulfation) are widely applied. Furthermore, its surfactant properties can be leveraged in purification processes like foam fractionation.

Use in Diagnostics and Cell Lysis

Alkyl sulfates are known for their protein-denaturing and cell-lysing properties, which are essential for sample preparation in diagnostic kits and laboratory analysis. SDS is famously used in SDS-PAGE for this purpose. Sodium propyl sulfate could potentially be used in applications where milder or more controlled denaturation is required.

Safety, Handling, and Storage

Safety:

-

Sodium propyl sulfate may be harmful if inhaled or swallowed and can cause eye irritation.[11][12]

-

It is recommended to handle the substance in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][13]

Handling and Storage:

-

The compound should be stored in a tightly closed container in a dry, cool place.[1]

-

It is stable under normal conditions but may be hygroscopic.[1]

-

In case of a spill, the material should be swept up to avoid generating dust and disposed of according to local regulations.

Conclusion

Sodium propyl sulfate is a functional anionic surfactant whose utility is defined by its core molecular structure. While it may be overshadowed by its longer-chain relatives, its distinct properties provide specific advantages in formulation science, organic synthesis, and analytical applications. For researchers and drug development professionals, understanding its synthesis, characterization, and functional role as an excipient is key to leveraging its potential in creating stable and effective pharmaceutical products.

References

-

MySkinRecipes. Sodium propyl sulphate. [Link]

-

ChemBK. sodium propyl sulphate. [Link]

-

PubChem. Sodium propyl sulphate. [Link]

-

Global Substance Registration System (GSRS). SODIUM PROPYL SULFATE. [Link]

-

Farnell. Safety Data Sheet. [Link]

- Google Patents.

-

BuyersGuideChem. Sodium propyl sulfate | 1000-56-2. [Link]

- Google Patents.

- Google Patents.

-

Dutscher. Sodium sulfate - Safety Data Sheet. [Link]

-

Crysdot LLC. Sodium propyl sulfate. [Link]

-

Wikipedia. Sodium dodecyl sulfate. [Link]

-

Pharmaguideline. Method of Analysis for Sodium Propyl Parabean. [Link]

-

ResearchGate. The Utility of Sulfonate Salts in Drug Development. [Link]

-

OUCI. Chapter 17 | Analytical and Testing Methods for Surfactants. [Link]

-

Analytical Chemistry. Comprehensive Analysis of Sodium Alkyl Aryl Sulfonate Detergents. [Link]

-

AS Engineers. Comprehensive Guide to Sodium Sulphate Pharma Grade: Applications and Optimal Processing. [Link]

-

SIELC Technologies. Sodium dodecyl sulfate. [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

-

Food and Agriculture Organization of the United Nations. SODIUM SULFATE. [Link]

-

MDPI. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. [Link]

Sources

- 1. Sodium propyl sulphate [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. scitoys.com [scitoys.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Sodium propyl sulfate | 1000-56-2 - BuyersGuideChem [buyersguidechem.com]

- 6. CN85102990B - Synthesis of high-purity sodium alkyl sulfate - Google Patents [patents.google.com]

- 7. Sodium dodecyl sulfate | SIELC Technologies [sielc.com]

- 8. Chapter 17 | Analytical and Testing Methods for Surfactants [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. farnell.com [farnell.com]

- 12. aldon-chem.com [aldon-chem.com]

- 13. pdf.dutscher.com [pdf.dutscher.com]

A Technical Guide to the Physical Characteristics of Sodium Propyl Sulfate

Introduction

Sodium n-propyl sulfate (C₃H₇NaO₄S) is an anionic surfactant belonging to the alkyl sulfate family. While its longer-chain homologues, such as sodium dodecyl sulfate (SDS), are extensively characterized and utilized, sodium propyl sulfate represents a class of short-chain surfactants whose specific physical properties are less documented in readily available literature. These short-chain surfactants are of growing interest in materials science, atmospheric chemistry, and formulation science, where their unique interfacial behavior can be leveraged.[1]

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to work with or characterize sodium propyl sulfate. In the absence of established, publicly available quantitative data for several key physical parameters, this document provides authoritative, standardized protocols for their determination. By synthesizing foundational chemical knowledge with field-proven experimental methodologies, this guide provides a self-validating framework for establishing the complete physicochemical profile of this compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research and development. The fundamental identifiers for sodium propyl sulfate are well-established in chemical databases.

1.1 Core Identifiers The essential molecular and registry information for sodium propyl sulfate is summarized in the table below. This data is critical for accurate sourcing, regulatory compliance, and computational modeling.

| Parameter | Value | Source(s) |

| CAS Number | 1000-56-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₃H₇NaO₄S | [2][3][4][5][6][7] |

| Molecular Weight | 162.14 g/mol | [2][3] |

| Synonyms | Sodium n-propyl sulfate, Propyl sodium sulfate, Sulfuric acid monopropyl ester sodium salt | [3][5] |

1.2 Molecular Structure Sodium propyl sulfate is an amphipathic molecule, featuring a hydrophilic sulfate head group and a short, hydrophobic n-propyl tail. This structure dictates its behavior as a surfactant. The ionic bond between the sulfate anion and the sodium cation ensures its nature as a salt.

General Physicochemical Properties

While specific quantitative data points are scarce, the chemical nature of sodium propyl sulfate allows for reliable qualitative predictions of its physical characteristics.

-

Physical State: As a sodium salt of an organosulfate, it is expected to be a white to off-white crystalline solid at standard temperature and pressure. Chemical suppliers indicate it should be stored at room temperature in a dry environment, which is consistent with a stable, solid form.[2]

-

Aqueous Solubility: The presence of the ionic sodium sulfate headgroup confers significant hydrophilicity. Therefore, sodium propyl sulfate is expected to be readily soluble in water. This high water solubility is fundamental to its function as a surface-active agent. The propyl group provides a degree of hydrophobicity, establishing the molecule's amphipathic character.[8][9]

-

Stability: The compound is listed as stable under normal storage conditions.[6] As with other alkyl sulfates, it should be kept away from strong oxidizing agents and strong acids.

Determination of Key Physical Characteristics: Protocols and Workflows

The following sections provide standardized, authoritative methodologies for quantifying the primary physical properties of sodium propyl sulfate. These protocols are based on internationally recognized guidelines to ensure data integrity and reproducibility.

3.1 Melting Point

Scientific Rationale: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity. A sharp, well-defined melting point is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range. For drug development professionals, this parameter is critical for quality control of raw materials and for understanding the solid-state stability of a formulation.

Standardized Protocol: Capillary Melting Point Determination (Adapted from ASTM E324)

-

Sample Preparation:

-

Ensure the sodium propyl sulfate sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual moisture.

-

Finely powder the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.

-

-

Instrument Setup & Calibration:

-

Use a calibrated digital melting point apparatus. Calibration should be verified with certified reference standards spanning the expected melting range.

-

Set the starting temperature of the heating block to approximately 10-15°C below the expected (or preliminary determined) melting point.

-

Set the heating ramp rate to 1°C per minute to ensure thermal equilibrium.

-

-

Measurement:

-

Insert the packed capillary tube into the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the initial melting point : the temperature at which the first drop of liquid becomes visible.

-

Record the final melting point : the temperature at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting range is the span between the initial and final melting points.

-

Perform the measurement in triplicate to ensure reproducibility.

-

3.2 Aqueous Solubility

Scientific Rationale: Solubility is a critical parameter for any compound intended for use in aqueous systems, including pharmaceutical formulations, cleaning products, or as a laboratory reagent. It dictates the maximum achievable concentration, influences bioavailability, and is essential for designing stable, effective formulations.

Standardized Protocol: Flask Method for Water Solubility (Adapted from OECD Guideline 105)

This method is suitable for substances like sodium propyl sulfate which are expected to have a solubility greater than 0.1 g/L.[10]

-

Preparation:

-

Add an excess amount of sodium propyl sulfate to a flask containing a known volume of deionized water (e.g., 100 mL). The excess is crucial to ensure saturation is reached.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature water bath, preferably at 20 ± 0.5 °C, and stir vigorously using a magnetic stirrer.

-

-

Equilibration:

-

Allow the suspension to stir for a minimum of 24 hours to ensure equilibrium between the dissolved and undissolved solute is reached.

-

After the initial 24-hour period, take a sample, separate the phases (see step 3), and analyze the concentration.

-

Continue stirring and repeat the sampling and analysis at subsequent 24-hour intervals until two consecutive measurements show no significant change in concentration, confirming equilibrium.

-

-

Phase Separation & Analysis:

-

Cease stirring and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Centrifugation can also be used as a separation method.

-

Accurately dilute the clear filtrate to a concentration suitable for the chosen analytical method.

-

Determine the concentration of sodium propyl sulfate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in g/L or mg/mL at the specified temperature.

-

Sources

- 1. Physical properties of short chain aqueous organosulfate aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1000-56-2 CAS Manufactory [chemicalbook.com]

- 5. scitoys.com [scitoys.com]

- 6. Sodium propyl sulphate [myskinrecipes.com]

- 7. SODIUM PROPYL SULFATE [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS 1642873-03-7: N-Propylsulfamide sodium salt [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Sodium Propyl Sulfate

Abstract

This technical guide provides a comprehensive analysis of the solubility of sodium propyl sulfate, a short-chain anionic surfactant. While specific quantitative solubility data for sodium propyl sulfate is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and foundational surfactant science to build a robust understanding of its expected solubility characteristics. We will delve into the physicochemical properties of sodium propyl sulfate, explore the influence of molecular structure on the solubility of homologous sodium alkyl sulfates, and present a detailed, field-proven protocol for the experimental determination of surfactant solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the behavior of short-chain surfactants in aqueous and non-aqueous systems.

Introduction to Sodium Propyl Sulfate

Sodium propyl sulfate (C₃H₇NaO₄S) is an anionic surfactant belonging to the sodium alkyl sulfate family. These amphiphilic molecules possess a polar sulfate head group and a nonpolar hydrocarbon tail. The defining characteristic of sodium propyl sulfate is its short three-carbon (propyl) alkyl chain. This structural feature governs its physicochemical properties, differentiating it from its more commonly studied long-chain counterparts like sodium dodecyl sulfate (SDS).

While specific applications for sodium propyl sulfate are not as widely cited as for longer-chain alkyl sulfates, its properties suggest utility as a wetting agent, emulsifier, or detergent in formulations where high water solubility and rapid surface tension reduction are desired, and where the formation of complex micellar structures is not a primary requirement.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of sodium propyl sulfate is essential for predicting its behavior in solution.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NaO₄S | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Appearance | Expected to be a white to pale yellow solid or powder | |

| General Solubility in Water | Expected to be high; sodium alkyl sulfates are generally water-soluble.[1] |

Aqueous Solubility of Sodium Propyl Sulfate: An Evidence-Based Inference

The solubility of an ionic surfactant in water is intrinsically linked to its Krafft point . The Krafft point is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[3] Below this temperature, the surfactant's solubility is limited, and it exists primarily as hydrated crystals and individual monomers.[4] Above the Krafft point, the solubility dramatically increases as the surfactant molecules can now form micelles.[3] A lower Krafft point is indicative of higher water solubility at lower temperatures.

The length of the alkyl chain is a critical determinant of the Krafft point. A longer, more hydrophobic alkyl chain strengthens the van der Waals forces between surfactant molecules, favoring the crystalline state and thus increasing the Krafft point.[2] This trend is clearly illustrated by the following data for a series of sodium alkyl sulfates:

| Surfactant Name | Alkyl Chain Length | Krafft Point (°C) |

| Sodium Decyl Sulfate | 10 | < 10 |

| Sodium Dodecyl Sulfate (SDS) | 12 | 16 - 18 |

| Sodium Tetradecyl Sulfate | 14 | 30 |

| Sodium Hexadecyl Sulfate | 16 | 45 |

Source: BenchChem[2]

Causality Behind the Trend: The increasing hydrophobicity of the longer alkyl chains leads to stronger intermolecular interactions in the solid state, requiring more thermal energy to break apart the crystal lattice and allow for dissolution and subsequent micellization.

Given that sodium decyl sulfate (C10) has a Krafft point below 10°C, and considering the established trend, it is scientifically sound to conclude that sodium propyl sulfate (C3) possesses a very low Krafft point, likely well below 0°C. This indicates that sodium propyl sulfate is highly soluble in water at ambient and refrigerated temperatures .

Solubility in Organic Solvents

The solubility of sodium propyl sulfate in organic solvents is dictated by the principle of "like dissolves like." As an ionic salt, it is expected to have low solubility in nonpolar solvents such as alkanes and aromatic hydrocarbons. Its solubility will be greater in polar organic solvents, particularly those capable of hydrogen bonding.

Based on data for the closely related sodium ethyl sulfate, we can infer the following solubility profile for sodium propyl sulfate:

-

Ethanol: Sparingly to slightly soluble[7]

-

Acetone: Likely sparingly to insoluble

-

Glycerol: Likely soluble[8]

-

Fixed Oils and Methylene Chloride: Practically insoluble[7]

The presence of the propyl chain may slightly enhance its solubility in less polar organic solvents compared to sodium ethyl sulfate, but overall, it will retain its preference for polar environments.

Factors Influencing Solubility

Several factors can influence the solubility of sodium propyl sulfate in a given solvent system:

-

Temperature: For most solid solutes like sodium propyl sulfate, solubility in water increases with temperature. However, as it is already highly soluble at room temperature, the effect may be less pronounced compared to its longer-chain counterparts near their Krafft points.

-

pH: The pH of the aqueous solution is not expected to significantly affect the solubility of sodium propyl sulfate, as it is the salt of a strong acid (sulfuric acid) and a strong base (sodium hydroxide).

-

Presence of Electrolytes (Salting-Out Effect): The addition of other salts, particularly those with a common ion (sodium), can decrease the solubility of sodium propyl sulfate. This "salting-out" effect is due to an increase in the activity of the solute, favoring the solid state.

-

Presence of Organic Solvents: The addition of a water-miscible organic solvent like ethanol to an aqueous solution will generally decrease the solubility of an ionic salt like sodium propyl sulfate.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data for sodium propyl sulfate, a robust experimental protocol is necessary. The following describes a self-validating system for determining the equilibrium solubility of a surfactant.

Principle: A supersaturated solution of the surfactant is prepared at an elevated temperature and then allowed to equilibrate at the desired temperature for an extended period. The concentration of the surfactant in the clear supernatant is then determined, representing the equilibrium solubility at that temperature.

Apparatus:

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Thermostatically controlled centrifuge

-

HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD, or conductivity detector) or a titration setup for surfactant quantification.

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

Step-by-Step Methodology:

-

Preparation of a Slurry:

-

To a series of sealed glass vials, add a known volume of the desired solvent (e.g., deionized water, ethanol).

-

Add an excess amount of sodium propyl sulfate to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Causality: Using an excess of the solid ensures that the solution reaches its maximum saturation point at equilibrium.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C).

-

Allow the slurries to equilibrate for a minimum of 48-72 hours. This extended period is necessary to ensure that true thermodynamic equilibrium is reached.

-

Causality: Surfactant dissolution can be a slow process, and shorter equilibration times may lead to an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at the same temperature for at least 30 minutes to pellet the undissolved solid.

-

Causality: Centrifugation ensures a clear separation of the saturated solution from the excess solid phase without altering the temperature and thus the solubility.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic particles.

-

Causality: Filtration is a critical step to prevent undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.

-

Record the weight of the collected filtrate and then dilute to a known volume with the appropriate solvent.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD or titration) to determine the concentration of sodium propyl sulfate.

-

Prepare a calibration curve using standards of known concentrations to ensure the accuracy of the quantification.

-

-

Data Reporting:

-

Calculate the solubility in units of g/100 mL or mg/mL. The experiment should be repeated at various temperatures to generate a solubility curve.

-

Self-Validation System:

-

Kinetic Confirmation: Collect samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it indicates that equilibrium has been reached.

-

Approach to Equilibrium from Both Sides: Perform a parallel experiment where a solution is prepared at a higher temperature to dissolve all the solid and then cooled down to the target temperature to allow for precipitation. The equilibrium solubility should be the same regardless of the direction from which it is approached.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Conclusion

While direct quantitative solubility data for sodium propyl sulfate is sparse, a thorough analysis of the principles of surfactant chemistry and the properties of its homologous series provides a strong basis for understanding its behavior. Sodium propyl sulfate is expected to be a highly water-soluble surfactant with a very low Krafft point, making it suitable for applications requiring high solubility at a wide range of temperatures. Its solubility in organic solvents is limited to polar media. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions in the formulation and development of products containing short-chain alkyl sulfate surfactants.

References

- The Influence of Alkyl Chain Length on Surfactant Efficacy: A Comparative Analysis. (n.d.). BenchChem.

- Interfacial and Performance Properties of Sulfated Polyoxyethylenated Alcohols. (1984). American Chemical Society.

- KRAFFT-CLEAR POINT DIAGRAMS FOR SOME SODIUM 1,4 Di-n- ALKYLBENZENE SULPHONATES. (n.d.).

- What are the physical and chemical properties of sodium ethyl sulfate. (n.d.). BenchChem.

- Krafft temperature – Knowledge and References. (2018). Taylor & Francis.

-

SODIUM ALKYL SULFATES. (n.d.). Ataman Kimya. Retrieved from [Link].

- SAS - SODIUM ALKYL SULFATES. (n.d.). CAMEO Chemicals.

- Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulf

- Hydrophobicity Index of various sodium alkyl sulfates. (n.d.).

- Krafft points of anionic surfactants and their mixtures with special attention to their applicability in hard w

- Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. (2017, August 30).

- SODIUM ETHYLSULFATE. (n.d.).

- Sodium Ethyl Sulfate - Data Sheet. (n.d.).

- Sodium C8-C10 Alkyl Sulf

- Sodium ethyl sulfate | C2H5NaO4S | CID 23680278. (n.d.). PubChem - NIH.

- Sodium sulf

- Aqueous two-phase system (ATPS)

- Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. (n.d.). MDPI.

- Phase Behavior and Structure Properties of the Sodium Dodecyl Sulfate (SDS)/Brij 30/Water System. (n.d.).

- Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024, October 19). MDPI.

- Method of Analysis for Sodium Propyl Parabean. (2008, July 3). Pharmaguideline.

Sources

- 1. SODIUM ALKYL SULFATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. usbio.net [usbio.net]

- 7. Method of Analysis for Sodium Propyl Parabean | Pharmaguideline [pharmaguideline.com]

- 8. Sodium sulfate - Wikipedia [en.wikipedia.org]

Sodium Propyl Sulfate: A Technical Guide to an Anionic Surfactant

Introduction

In the vast landscape of surface-active agents, sodium propyl sulfate emerges as a noteworthy anionic surfactant. Characterized by its amphiphilic nature, it possesses a compact hydrophobic propyl chain and a hydrophilic sulfate head group. This molecular architecture imparts the ability to significantly reduce the surface tension of water, making it a valuable component in a variety of industrial and research applications, from cleaning formulations to personal care products.[1] This technical guide provides a comprehensive overview of sodium propyl sulfate, delving into its fundamental chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for its characterization. The insights presented herein are tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile surfactant.

Physicochemical Properties of Sodium Propyl Sulfate

Sodium propyl sulfate is the sodium salt of propyl sulfuric acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Sodium Propyl Sulfate | [2][3][4] |

| CAS Number | 1000-56-2 | [2][3][4][5] |

| Molecular Formula | C₃H₇NaO₄S | [1][2][5] |

| Molecular Weight | 162.14 g/mol | [1][2][4] |

| Appearance | Typically a white or off-white solid | |

| Solubility | Soluble in water | [6] |

The structure of sodium propyl sulfate consists of a three-carbon alkyl chain (propyl group) that constitutes the hydrophobic tail, and a negatively charged sulfate group (SO₄⁻) associated with a sodium cation (Na⁺), which forms the hydrophilic head. This anionic nature is a defining characteristic of its surfactant properties.

Synthesis of Sodium Propyl Sulfate

The synthesis of sodium alkyl sulfates, including sodium propyl sulfate, generally involves a two-step process: sulfation of the corresponding alcohol followed by neutralization.

General Synthesis Pathway

The primary industrial method for producing alkyl sulfates is the sulfation of an alcohol. For sodium propyl sulfate, the precursor is 1-propanol. The sulfating agent is typically sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).

-

Step 1: Sulfation of 1-Propanol: 1-propanol is reacted with a sulfating agent to form propyl sulfuric acid. The reaction with chlorosulfonic acid is depicted below:

CH₃CH₂CH₂OH + ClSO₃H → CH₃CH₂CH₂OSO₃H + HCl

-

Step 2: Neutralization: The resulting propyl sulfuric acid is then neutralized with a base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to yield the final product, sodium propyl sulfate.

CH₃CH₂CH₂OSO₃H + NaOH → CH₃CH₂CH₂OSO₃Na + H₂O

This process can be adapted for various alkyl sulfates by simply changing the starting alcohol.

Illustrative Laboratory-Scale Synthesis Protocol

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with purified 1-propanol. The vessel is cooled in an ice bath to maintain a low temperature.

-

Sulfation: Chlorosulfonic acid is added dropwise to the cooled 1-propanol with vigorous stirring, ensuring the temperature is maintained below a critical threshold to prevent side reactions. The reaction is typically exothermic.

-

Neutralization: After the addition of the sulfating agent is complete, the reaction mixture is slowly added to a cooled solution of sodium carbonate or sodium hydroxide with continuous stirring to neutralize the newly formed propyl sulfuric acid.

-

Purification: The crude sodium propyl sulfate is then purified. This may involve steps such as extraction to remove unreacted alcohol and inorganic salts, followed by recrystallization from a suitable solvent like ethanol to obtain a high-purity product.

Mechanism of Action as an Anionic Surfactant

The efficacy of sodium propyl sulfate as a surfactant stems from its amphiphilic molecular structure. When dissolved in an aqueous solution, the sodium propyl sulfate molecules orient themselves at the air-water or oil-water interface. The hydrophobic propyl tails align away from the water, while the hydrophilic sulfate heads remain in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.

Micelle Formation and the Critical Micelle Concentration (CMC)

As the concentration of sodium propyl sulfate in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC) , the surfactant molecules begin to self-assemble in the bulk of the solution into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules.

The formation of micelles is a key aspect of the cleaning and emulsifying action of surfactants. The hydrophobic core of the micelles can encapsulate oils, grease, and other nonpolar substances, effectively removing them from surfaces and suspending them in the aqueous solution.

While a specific experimentally determined CMC for sodium propyl sulfate is not available in the surveyed literature, it is known that for a homologous series of sodium alkyl sulfates, the CMC decreases as the length of the alkyl chain increases.[7] For example, sodium octyl sulfate (C8) has a CMC of 0.13 M, while sodium dodecyl sulfate (C12) has a much lower CMC of 0.0083 M.[5] Given its short C3 alkyl chain, sodium propyl sulfate would be expected to have a significantly higher CMC than these longer-chain counterparts.

Experimental Characterization of Surfactant Properties

To evaluate the performance and characteristics of sodium propyl sulfate as a surfactant, several key experimental techniques are employed.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. At the CMC, there is an abrupt change in the slope of the plot of the measured property versus concentration.

This is one of the most common methods for CMC determination.

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the surface.

-

Protocol:

-

Prepare a series of aqueous solutions of sodium propyl sulfate with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

-

This method is suitable for ionic surfactants like sodium propyl sulfate.

-

Principle: The molar conductivity of an ionic surfactant solution decreases as the concentration increases. At the CMC, there is a distinct break in the plot of molar conductivity versus the square root of the concentration, as the formation of micelles reduces the mobility of the surfactant ions.

-

Protocol:

-

Prepare a series of aqueous solutions of sodium propyl sulfate of different concentrations.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the molar conductivity against the square root of the concentration.

-

The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.

-

Applications

Sodium propyl sulfate's properties as an anionic surfactant lend it to a range of applications, primarily in cleaning and personal care products.[1]

-

Cleaning Agents: Its ability to lower surface tension and form micelles makes it effective in lifting and suspending dirt and oils.

-

Personal Care Products: It can be found in formulations such as shampoos and body washes, where it contributes to foaming and cleansing.[1]

-

Research: In a laboratory setting, it can be used as a model short-chain anionic surfactant for studying the principles of surface activity and micellization.

Toxicological Profile

The toxicological profile of sodium propyl sulfate is generally considered within the context of the broader category of alkyl sulfates.

-

Acute Oral Toxicity: The acute oral toxicity of alkyl sulfates in rats generally ranges from 1.4 to 7.8 g/kg, with toxicity decreasing as the alkyl chain length increases.[8][9] The primary effect of acute oral exposure is irritation to the gastrointestinal tract due to their surfactant nature.[8][9]

-

Skin and Eye Irritation: Alkyl sulfates are known to be irritating to the skin and eyes.[8][9] The irritation potential is dependent on the concentration and the length of the alkyl chain, with shorter-chain alkyl sulfates generally being more irritating.[8][9] Studies on commercially available alkyl ether sulfates have shown that they all produce skin irritation, with the level of irritation increasing with concentration.[1]

-

Genotoxicity and Carcinogenicity: Available data for alkyl sulfates have not shown evidence of genotoxicity or carcinogenicity.[8]

It is important to handle sodium propyl sulfate with appropriate personal protective equipment, including gloves and eye protection, to avoid direct contact and potential irritation.

Conclusion

Sodium propyl sulfate is a classic example of a short-chain anionic surfactant, demonstrating the fundamental principles of surface tension reduction and micelle formation. While specific quantitative data for this particular compound, such as its precise CMC and surface tension values, are not as widely reported as for its longer-chain homologues, its behavior can be largely understood within the well-established framework of alkyl sulfate surfactants. Its utility in various formulations underscores the importance of understanding the structure-property relationships that govern the performance of these versatile molecules. Further research to quantify the specific physicochemical and toxicological parameters of sodium propyl sulfate would be beneficial for its more specialized applications.

References

-

U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1000-56-2| Chemical Name : Sodium propylsulfate,electronic grade. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Sodium propyl sulfate | 1000-56-2. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Sodium propyl sulphate. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Critical micelle concentration. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

Pemberton, M. A., & Rhodes, C. (1988). Skin irritancy of commercially available alkyl ether sulphate surfactants: is there a difference between those with alkyl chains consisting of even or odd numbers of carbon atoms? Toxicology Letters, 44(1-2), 85–90. [Link]

-

Fiume, M. M., et al. (2010). Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics. International Journal of Toxicology, 29(3 Suppl), 115S–132S. [Link]

-

Ataman Kimya. (n.d.). SODIUM C12-18 ALKYL SULFATE. Retrieved from [Link]

-

Roy, A., et al. (2019). Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). Organic Process Research & Development, 23(9), 1937-1943. [Link]

-